![molecular formula C15H17N3O B6577302 N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide CAS No. 1207029-04-6](/img/structure/B6577302.png)

N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

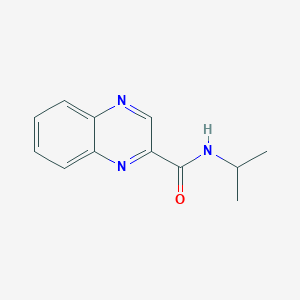

N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide, also known as CP-6, is a synthetic compound that has been used in scientific research for its biological and physiological effects. It is a part of a class of compounds known as pyrazolopyridines and has been studied for its potential applications in the pharmaceutical, agricultural and biotechnological industries.

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a tropical disease caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Recent research has explored the antileishmanial potential of pyrazole derivatives. Specifically, N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide and related compounds have demonstrated promising activity against Leishmania aethiopica clinical isolates. Compound 13, in particular, exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Properties

Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. The same hydrazine-coupled pyrazole derivatives were evaluated for their antimalarial effects. Compounds 14 and 15 showed significant inhibition against Plasmodium berghei, suggesting their potential as antimalarial agents .

Cancer Research

While not directly studied for cancer treatment, pyrazole derivatives have attracted attention due to their diverse pharmacological effects. Investigating the impact of N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide on cancer cell lines, such as MCF-7 (human breast cancer), could reveal novel insights .

Synthetic Organic Chemistry

The hybrid nature of this compound—combining pyrazole and cyclopentane moieties—makes it interesting for synthetic organic chemistry. Researchers can explore its reactivity, functionalization, and potential applications in drug design .

Plant Hormone Analogues

Indole derivatives, including pyrazoles, play a role in plant biology. For instance, indole-3-acetic acid (IAA) is a plant hormone derived from tryptophan. While not directly related, investigating the effects of N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide on plant growth and development could be intriguing .

Mechanism of Action

Target of Action

Similar compounds such as phenyl-5-(1h-pyrazol-3-yl)-1,3-thiazole and 3-phenyl-5-(1H-pyrazol-3-yl)isoxazole have been found to target Hematopoietic prostaglandin D synthase in humans . This enzyme plays a crucial role in the conversion of PGH2 to PGD2, a prostaglandin involved in smooth muscle contraction/relaxation and a potent inhibitor of platelet aggregation .

Mode of Action

Based on the action of similar compounds, it can be inferred that it may interact with its target enzyme to influence the conversion of pgh2 to pgd2 .

Biochemical Pathways

Given its potential target, it may influence the prostaglandin synthesis pathway .

Pharmacokinetics

Similar compounds like phenyl-5-(1h-pyrazol-3-yl)-1,3-thiazole

Result of Action

Based on the action of similar compounds, it can be inferred that it may influence smooth muscle contraction/relaxation and inhibit platelet aggregation .

Action Environment

A safety data sheet for a similar compound suggests that it should be stored in a well-ventilated place and kept tightly closed . It also suggests that the compound should be used only outdoors or in a well-ventilated area to avoid respiratory irritation .

properties

IUPAC Name |

N-[3-(1H-pyrazol-5-yl)phenyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c19-15(11-4-1-2-5-11)17-13-7-3-6-12(10-13)14-8-9-16-18-14/h3,6-11H,1-2,4-5H2,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZYQWXLIRIWES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N4-[(furan-2-yl)methyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B6577221.png)

![3-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B6577242.png)

![1-[(2-methylphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B6577248.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B6577254.png)

![2-[3-(piperidin-1-yl)quinoxalin-2-yl]-2-(thiophene-2-sulfonyl)acetonitrile](/img/structure/B6577262.png)

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6577270.png)

![1-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B6577274.png)

![{3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate](/img/structure/B6577296.png)

![4-[3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid](/img/structure/B6577301.png)

![4-{[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6577312.png)

![13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-pentyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6577313.png)